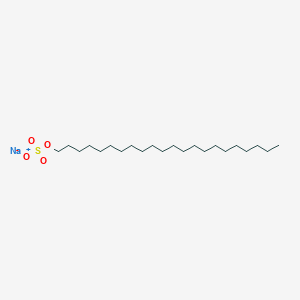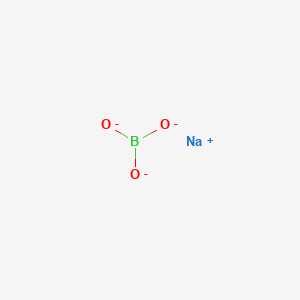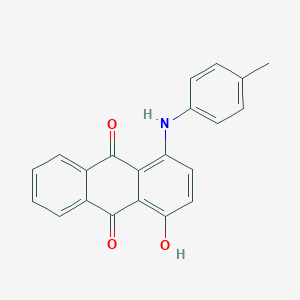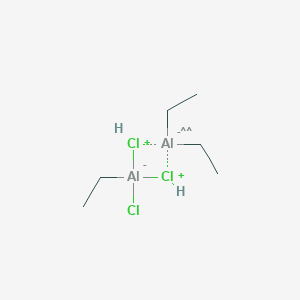
Aluminum, di-mu-chlorochlorotriethyldi-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Aluminum, di-mu-chlorochlorotriethyldi- can be synthesized using ethyl chloride and aluminum as starting materials . The process involves a closed steel reactor fitted with a reflux condenser and equipped for vacuum distillation. The reactor is first purged with nitrogen, and then aluminum powder and a catalyst mixture composed of diethylaluminum chloride and iodine are added. The reactor contents are stirred and heated slowly to 130°C. Ethyl chloride is then added over a period of 3 hours while maintaining the temperature between 120-150°C .
Industrial Production Methods
In industrial settings, the production of aluminum, di-mu-chlorochlorotriethyldi- follows a similar process but on a larger scale. The use of closed reactors and controlled addition of reagents ensures the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
Aluminum, di-mu-chlorochlorotriethyldi- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Reduction: Acts as a reducing agent in certain chemical reactions.
Substitution: Participates in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically involves nucleophiles that can replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include aluminum oxide, ethane, and various substituted aluminum compounds .
科学的研究の応用
Aluminum, di-mu-chlorochlorotriethyldi- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Investigated for its potential use in biological systems due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, although its use is limited due to its reactivity.
Industry: Employed in the production of various organic compounds and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Ethylaluminum dichloride: Similar in structure but with different reactivity and applications.
Diethylaluminum chloride: Another organoaluminum compound with distinct properties.
Triethylaluminum: Used in similar applications but with different chemical behavior.
Uniqueness
Aluminum, di-mu-chlorochlorotriethyldi- is unique due to its specific reactivity and ability to act as a catalyst in polymerization reactions. Its structure allows for versatile applications in both industrial and research settings .
特性
InChI |
InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDHJRBVWBKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Al2Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12075-68-2 |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
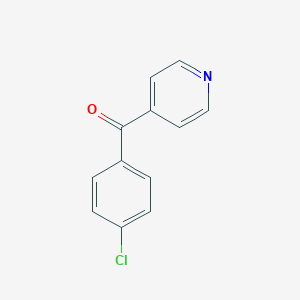
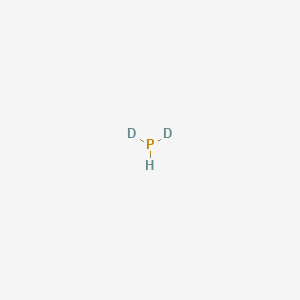
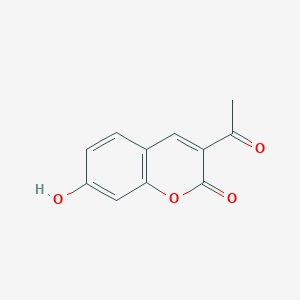
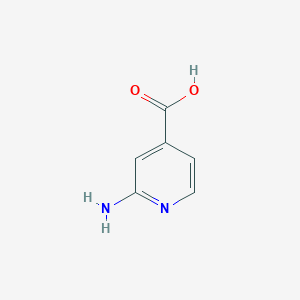
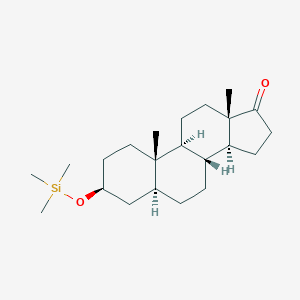
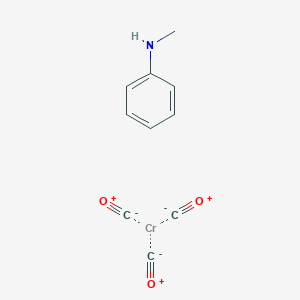
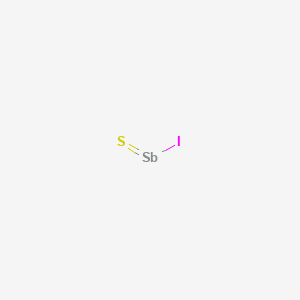
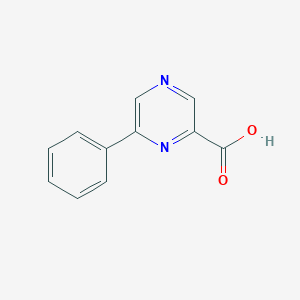
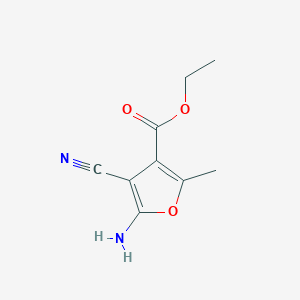
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
